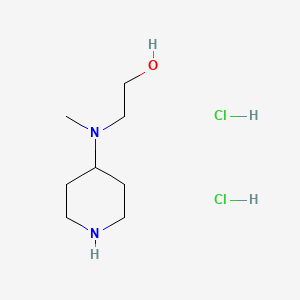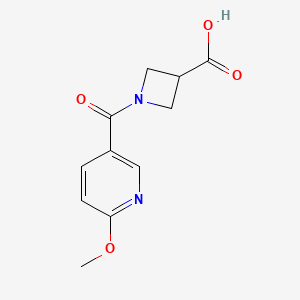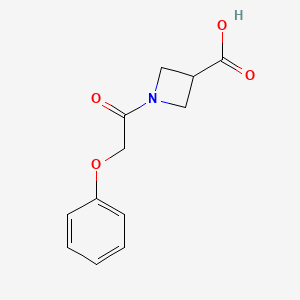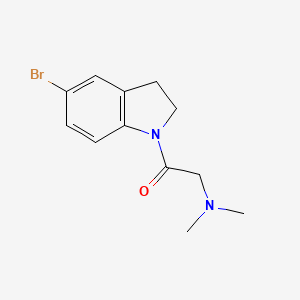
1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone
Descripción general
Descripción
“1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone” is a chemical compound with the molecular formula C12H15BrN2O and a molecular weight of 283.16 g/mol . This compound is intended for research use only.
Synthesis Analysis
The synthesis of “this compound” involves a reaction with 4-methyl-morpholine, 1-hydroxybenzotriazol-hydrate, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 20℃ for 18 hours . The reaction mixture is then diluted with water and extracted with a 1:1 mixture of ether and ethyl acetate. The organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The concentrate is then purified by flash chromatography on a silica gel column eluting with a gradient of from 0% to 5% methanol in dichloromethane .Aplicaciones Científicas De Investigación
Analysis and Synthesis Methods
Analytical Techniques for Substance Identification : The substance 1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone has been identified using analytical techniques such as nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. These techniques are crucial for confirming the identity of such compounds (Power et al., 2015).
Synthesis of Analogues : Research includes the synthesis of related compounds, such as bisindolines, using palladium-catalyzed coupling and FeCl3 induced oxidative cyclization/dimerization. This indicates the compound's relevance in the field of organic synthesis (Thomas et al., 2004).
Supramolecular Assemblies
- Crystal Engineering Studies : The compound has been studied in the context of crystal engineering, particularly in supramolecular assemblies with aza donor molecules. This research is important for understanding the structural aspects of such compounds (Arora & Pedireddi, 2003).
Medical and Biological Research
Anti-plasmodial Activity : Studies have been conducted on analogues of this compound for their anti-plasmodial activity against Plasmodium falciparum, indicating potential applications in antimalarial research (Beagley et al., 2003).
Anticholinesterase Activities : The compound's derivatives have been investigated for their anticholinesterase activities, suggesting their potential in medical research related to cholinesterase inhibitors (Mohsen et al., 2014).
Cytotoxic Effects in Cancer Research : Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating its relevance in cancer research (Alagöz et al., 2021).
Chemical Reactions and Properties
- Electrophilic Substitution Reactions : The compound has been used to study electrophilic substitution reactions, providing insights into its reactivity and potential applications in synthetic chemistry (Golubeva et al., 1985).
Propiedades
IUPAC Name |
1-(5-bromo-2,3-dihydroindol-1-yl)-2-(dimethylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-14(2)8-12(16)15-6-5-9-7-10(13)3-4-11(9)15/h3-4,7H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCPURQDQGRQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1CCC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1532695.png)

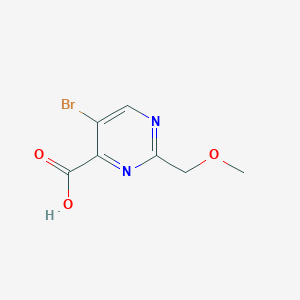
![3-(Chloromethyl)-4-[(2,4-dichlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1532700.png)

![1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine](/img/structure/B1532702.png)
![7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol](/img/structure/B1532707.png)

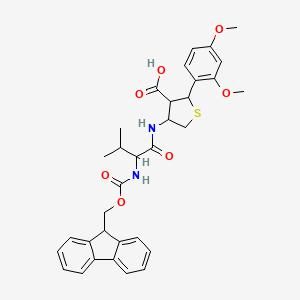
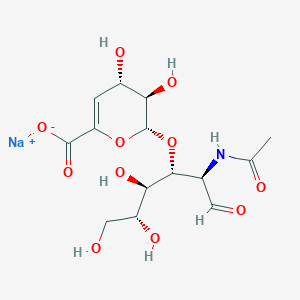
![1-[2-(Methylamino)ethyl]cyclopentanol](/img/structure/B1532712.png)
